tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate: . This compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a 2-methyl-1-oxopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving amino alcohols or amino ketones.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate or tert-butyl isocyanate in the presence of a base.
Substitution with 2-Methyl-1-oxopropan-2-yl Group: The final step involves the substitution of the appropriate functional group to introduce the 2-methyl-1-oxopropan-2-yl moiety.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution Reactions: Nucleophilic substitution reactions can be carried out to replace functional groups on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted azetidines and derivatives.
Scientific Research Applications
Chemistry: Tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Medicine: It can be used in the development of pharmaceuticals, particularly as a precursor for drug synthesis and as a potential therapeutic agent.
Industry: The compound finds use in the chemical industry for the production of various intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
Tert-Butyl 3-amino-1-methyl-2,3-dioxopropylcarbamate: This compound is structurally similar but lacks the azetidine ring.
Tert-Butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl)carbamate: Another structurally related compound with different functional groups.
Uniqueness: Tert-Butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
tert-butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9(7-13)12(4,5)8-14/h8-9H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEIJLRYKHGBJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133536 | |
Record name | 1-Azetidinecarboxylic acid, 3-(1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375303-91-5 | |
Record name | 1-Azetidinecarboxylic acid, 3-(1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(1,1-dimethyl-2-oxoethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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